molecular formula C15H11NO3 B2720236 4-[(2-Cyanobenzyl)oxy]benzoic acid CAS No. 1015852-94-4

4-[(2-Cyanobenzyl)oxy]benzoic acid

Cat. No.: B2720236
CAS No.: 1015852-94-4
M. Wt: 253.257
InChI Key: XKECNJPQFMMODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Cyanobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C15H11NO3 and a molecular weight of 253.25 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features a benzoic acid moiety linked to a cyanobenzyl group through an ether linkage, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Cyanobenzyl)oxy]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-hydroxybenzoic acid and 2-cyanobenzyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 4-hydroxybenzoic acid is reacted with 2-cyanobenzyl bromide under reflux conditions to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Cyanobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and benzyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether linkage.

Major Products

    Oxidation: Carboxylate derivatives.

    Reduction: Amine derivatives.

    Substitution: Phenol and benzyl derivatives.

Scientific Research Applications

4-[(2-Cyanobenzyl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Cyanobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzyl group can act as a ligand, binding to active sites and modulating the activity of the target molecule. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the cyanobenzyl group, making it less versatile in certain chemical reactions.

    2-Cyanobenzyl bromide: Contains the cyanobenzyl group but lacks the benzoic acid moiety, limiting its applications in biochemical research.

    4-[(2-Cyanobenzyl)oxy]phenol: Similar structure but with a phenol group instead of a benzoic acid moiety, affecting its reactivity and applications.

Uniqueness

4-[(2-Cyanobenzyl)oxy]benzoic acid is unique due to its combination of a benzoic acid moiety and a cyanobenzyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

4-[(2-cyanophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c16-9-12-3-1-2-4-13(12)10-19-14-7-5-11(6-8-14)15(17)18/h1-8H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKECNJPQFMMODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.